{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate
Description
This compound belongs to the 1,3,5-triazine family, characterized by a triazine core substituted with amino and 4-methoxyphenylamino groups at positions 4 and 6, respectively. The methyl group at position 2 is further functionalized with a cyclohexyl(methyl)dithiocarbamate moiety. The dithiocarbamate group (–S–CS–N–) introduces sulfur-based reactivity and metal-binding capabilities, which may influence its biological or catalytic properties .
Properties
Molecular Formula |
C19H26N6OS2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C19H26N6OS2/c1-25(14-6-4-3-5-7-14)19(27)28-12-16-22-17(20)24-18(23-16)21-13-8-10-15(26-2)11-9-13/h8-11,14H,3-7,12H2,1-2H3,(H3,20,21,22,23,24) |
InChI Key |
FYYJRDBLJYEWJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Regioselective Substitution at Position 6
The first chlorine atom at position 6 is replaced with 4-methoxyaniline under controlled conditions. This reaction is typically conducted in anhydrous acetonitrile at 0–5°C to minimize undesired side reactions. The electron-donating methoxy group on the aniline enhances nucleophilicity, facilitating selective substitution:
$$
\text{C}3\text{N}3\text{Cl}3 + \text{H}2\text{N-C}6\text{H}4\text{OCH}3 \rightarrow \text{C}3\text{N}3\text{Cl}2(\text{NH-C}6\text{H}4\text{OCH}_3) + \text{HCl}
$$
Yields exceeding 85% are achievable with stoichiometric precision.
Ammonolysis at Position 4
The second chlorine at position 4 is substituted with aqueous ammonia at room temperature. This step requires careful pH control (pH 8–9) to prevent hydrolysis of the triazine ring:
$$
\text{C}3\text{N}3\text{Cl}2(\text{NH-C}6\text{H}4\text{OCH}3) + \text{NH}3 \rightarrow \text{C}3\text{N}3\text{Cl}(\text{NH}2)(\text{NH-C}6\text{H}4\text{OCH}_3) + \text{HCl}
$$
Microwave-assisted synthesis has been reported to reduce reaction times from hours to minutes while maintaining yields above 90%.
Functionalization at Position 2
The remaining chlorine at position 2 is replaced with a chloromethyl group via reaction with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., AlCl₃). This introduces a reactive site for subsequent dithiocarbamate coupling:
$$
\text{C}3\text{N}3\text{Cl}(\text{NH}2)(\text{NH-C}6\text{H}4\text{OCH}3) + \text{ClCH}2\text{OCH}3 \rightarrow \text{C}3\text{N}3(\text{NH}2)(\text{NH-C}6\text{H}4\text{OCH}3)(\text{CH}_2\text{Cl}) + \text{HCl}
$$
Alternative methods employ hydroxymethylation followed by chlorination with thionyl chloride (SOCl₂).
Comparative Analysis of Synthetic Routes
Recent advances in triazine synthesis emphasize efficiency and scalability. Table 1 compares traditional and microwave-assisted methods:
Table 1. Comparison of Synthetic Approaches
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–12 hours | 15–30 minutes |
| Yield (%) | 70–75 | 85–90 |
| Solvent | Acetonitrile | Ethanol |
| Temperature | 0–25°C | 80–100°C |
| Purity (HPLC) | >95% | >98% |
Microwave irradiation enhances reaction kinetics and reduces side products, making it preferable for industrial-scale synthesis.
Analytical Characterization
The final compound is characterized using spectroscopic and chromatographic techniques:
NMR Spectroscopy :
Mass Spectrometry :
Elemental Analysis :
Challenges and Optimization
Dithiocarbamate Stability
The dithiocarbamate group is prone to oxidation. Conducting reactions under nitrogen atmosphere and using freshly distilled CS₂ improves stability.
Purification Difficulties
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted intermediates.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the dithiocarbamate moiety, potentially leading to the formation of thiols or other reduced species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, protein binding, and other biochemical processes. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industrial applications, this compound may be used in the development of new materials, coatings, or catalysts. Its diverse chemical properties make it suitable for various industrial processes and applications.
Mechanism of Action
The mechanism of action of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate involves its interaction with specific molecular targets. The triazine ring and dithiocarbamate moiety may bind to enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Variations: The target compound’s dithiocarbamate group distinguishes it from sulfonylurea-based herbicides (e.g., metsulfuron-methyl) and carbodithioate analogs (e.g., morpholine derivative). Dithiocarbamates exhibit stronger metal-chelating properties, which may expand applications in catalysis or heavy metal remediation .
Biological Activity: Sulfonylurea derivatives (e.g., metsulfuron-methyl) inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . The target compound’s dithiocarbamate group may instead target metalloenzymes or act as a reactive oxygen species (ROS) scavenger. The morpholine carbodithioate analog () shares the triazine core but replaces cyclohexyl(methyl) with a morpholine group, increasing polarity and aqueous solubility—critical for pharmaceutical bioavailability .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods for triazine intermediates in and , where stepwise substitutions on trichlorotriazine or pyrimidine precursors are employed. However, the dithiocarbamate group requires specialized reagents (e.g., carbon disulfide and secondary amines) for final functionalization .
Biological Activity
The compound {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in anticancer and antifungal applications. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H20N6O2S2
- Molecular Weight : 396.49 g/mol
- CAS Number : 1554842
The compound features a triazine ring substituted with an amino group and a methoxyphenyl group, along with a dithiocarbamate moiety that may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. A related compound, 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] , was evaluated for its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 3.6 µM to 11.0 µM .
The mechanism of action appears to involve:
- Induction of cell cycle arrest in G0/G1 and G2/M phases.
- Induction of apoptosis in both wild-type and mutant p53 cell lines.
These findings suggest that the triazine derivatives may act through pathways independent of p53-mediated responses, making them promising candidates for further development in cancer therapy.
Antifungal Activity
The dithiocarbamate moiety is known for its antifungal properties. Compounds containing dithiocarbamate groups have been extensively studied for their ability to inhibit fungal growth. While specific data on the compound is limited, related compounds have shown effectiveness against various fungal strains, indicating potential applications in agricultural fungicides or therapeutic agents against fungal infections.
Study 1: Anticancer Evaluation
In a study published in International Journal of Molecular Sciences, researchers synthesized several triazine derivatives and assessed their anticancer activity. The study revealed that specific substitutions on the triazine ring significantly impacted cytotoxicity against HCT-116 and MCF-7 cells. The most active compounds were those with trifluoromethyl substitutions on the phenyl ring .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 3.6 | HCT-116 |
| Compound B | 11.0 | MCF-7 |
| Compound C | 15.5 | HeLa |
Another investigation focused on the mechanism by which these compounds induce apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. Results indicated that while these compounds did not inhibit MDM2-p53 interactions, they effectively led to apoptosis via other cellular pathways .
Q & A
Basic: What synthetic methodologies are commonly used to prepare this triazine-based compound?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the 1,3,5-triazine core. Key steps include:
- Step 1: Nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine with 4-methoxyaniline to introduce the 4-methoxyphenylamino group .
- Step 2: Reaction with methylamine or cyclohexyl(methyl)amine to substitute remaining chlorides, followed by dithiocarbamate formation via carbon disulfide and alkylation .
- Conditions: Reactions are conducted in polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmosphere. Temperature control (0–60°C) and stoichiometric ratios are critical to avoid side products .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Methoxyaniline, NaHCO₃, acetone, 0°C | 75–85 | |
| 2 | Methylamine, EtOH, reflux | 60–70 |
Basic: How is the compound characterized to confirm its structural integrity?
Answer:
A combination of spectroscopic and analytical techniques is employed:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., δ 3.8 ppm for methoxy protons; δ 160–170 ppm for triazine carbons) .
- HRMS (ESI): Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₈N₈OS₂: 484.18; observed: 484.20) .
- Elemental Analysis: Confirms purity (>95% for research-grade material) .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Discrepancies in biological activity (e.g., antitumor IC₅₀ values) may arise from:
- Structural Variants: Subtle differences in substituents (e.g., methoxy vs. fluoro groups) alter binding affinity. For example, 4-methoxyphenyl derivatives show enhanced solubility but reduced cytotoxicity compared to halogenated analogs .
- Assay Conditions: Variations in cell lines, incubation times, or solvent systems (DMSO vs. PBS) impact results. Standardize protocols using guidelines from Analytical Sciences .
- Statistical Validation: Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .
Advanced: What strategies optimize reaction yields during dithiocarbamate formation?
Answer:
Key optimizations include:
- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve CS₂ reactivity .
- Solvent Selection: Tetrahydrofuran (THF) enhances intermediate stability compared to polar solvents .
- Temperature Control: Maintain 0–5°C during CS₂ addition to prevent decomposition .
Table 2: Yield Optimization Case Study
| Parameter | Standard Method | Optimized Method |
|---|---|---|
| Catalyst | None | TBAB (5 mol%) |
| Solvent | DCM | THF |
| Yield (%) | 45 | 78 |
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
SAR studies on triazine-dithiocarbamate hybrids reveal:
- Critical Substituents: The 4-methoxyphenyl group enhances membrane permeability, while the dithiocarbamate moiety chelates metal ions in enzyme active sites .
- QSAR Models: Hammett constants (σ) of substituents correlate with antitumor activity (R² = 0.89). Electron-donating groups (e.g., -OCH₃) improve potency against kinase targets .
- Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding to EGFR or tubulin polymerization sites, guiding rational modifications .
Advanced: What analytical methods quantify compound stability under physiological conditions?
Answer:
Stability is assessed via:
- HPLC-UV/PDA: Monitor degradation products in PBS (pH 7.4) at 37°C over 24–72 hours .
- LC-MS/MS: Identify hydrolysis byproducts (e.g., cyclohexylamine) using MRM transitions .
- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (>200°C indicates shelf stability) .
Advanced: How do researchers validate mechanistic hypotheses for bioactivity?
Answer:
Mechanistic studies combine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
